molecular formula C19H19N3O2S B2358491 N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide CAS No. 2309752-07-4

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide

Cat. No.: B2358491
CAS No.: 2309752-07-4
M. Wt: 353.44
InChI Key: PAFBYXDFLJZZBF-UHFFFAOYSA-N
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Description

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound, also known as N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-6-carboxamide, is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic agents for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

The compound acts as a selective KOR antagonist . It binds to the KOR, blocking the receptor and preventing its activation by endogenous ligands. This action inhibits the downstream signaling pathways triggered by KOR activation .

Biochemical Pathways

The blockade of KORs affects various biochemical pathways. It can inhibit the release of prolactin and modulate pain responses, as evidenced by its potent effects in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia .

Pharmacokinetics

The compound exhibits good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability, ensuring that the compound reaches its target site in the body effectively .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of KOR-mediated signaling pathways. This results in the modulation of various physiological responses, such as the secretion of prolactin and pain responses . The compound has shown potent effects in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia .

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-19(14-3-4-15-16(12-14)21-8-7-20-15)22-18(17-2-1-11-25-17)13-5-9-24-10-6-13/h1-4,7-8,11-13,18H,5-6,9-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFBYXDFLJZZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.